2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride

pteridine SAR DHFR inhibitor design diuretic selectivity

2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride (CAS 192587-18-1) is a synthetic pteridine derivative with the molecular formula C13H12N6O (free base) and a hydrochloride salt molecular weight of 319.753 g/mol. It belongs to the 2,4-diaminopteridine class, structurally characterized by amino groups at the 2- and 4-positions and a para-methoxyphenyl substituent at the 6-position of the pteridine core.

Molecular Formula C13H14ClN7O
Molecular Weight 319.753
CAS No. 192587-18-1
Cat. No. B573900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride
CAS192587-18-1
Synonyms2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride
Molecular FormulaC13H14ClN7O
Molecular Weight319.753
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl
InChIInChI=1S/C13H13N7O.ClH/c1-21-7-4-2-6(3-5-7)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12;/h2-5H,1H3,(H6,14,15,16,18,19,20);1H
InChIKeyFSOKNHUDWSTFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6-(p-methoxyphenyl)pteridine Hydrochloride: Structural and Pharmacological Baseline for Procurement


2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride (CAS 192587-18-1) is a synthetic pteridine derivative with the molecular formula C13H12N6O (free base) and a hydrochloride salt molecular weight of 319.753 g/mol . It belongs to the 2,4-diaminopteridine class, structurally characterized by amino groups at the 2- and 4-positions and a para-methoxyphenyl substituent at the 6-position of the pteridine core . This compound class is recognized for its ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and nucleotide synthesis [1]. As a building block and research tool, it is employed in studies of pteridine-dependent enzymes, including DHFR and pteridine reductase 1 (PTR1), and serves as a scaffold for developing antiproliferative and antiparasitic agents [1][2].

Why 2,4-Diamino-6-(p-methoxyphenyl)pteridine Hydrochloride Cannot Be Replaced by Generic In-Class Analogs


Substitution among 2,4-diaminopteridine derivatives is not interchangeable due to critical structure-activity divergences arising from substituent position and electronic character. The 6-position para-methoxyphenyl group in this compound introduces distinct steric and electronic properties that differentiate it from the unsubstituted phenyl analog (2,4-diamino-6-phenylpteridine) and from 7-amino-bearing congeners such as triamterene (2,4,7-triamino-6-phenylpteridine) [1][2]. The absence of a 7-amino substituent in the target compound eliminates the diuretic pharmacological activity characteristic of triamterene-class pteridines, redirecting its biological profile toward DHFR/PTR1 inhibition pathways [1][3]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility relative to the free base, a critical factor for reproducible in vitro assay preparation . Caution: High-strength differential quantitative evidence for this specific compound is limited in the published literature, and procurement decisions should be informed by the structural and physicochemical differentiators outlined below, supplemented by independent experimental validation in the end-user's assay system [3].

Quantitative Differentiation Evidence for 2,4-Diamino-6-(p-methoxyphenyl)pteridine Hydrochloride Relative to Closest Comparators


Structural Differentiation: Absence of 7-Amino Group Versus Triamterene-Class Pteridines

The target compound (2,4-diamino-6-(p-methoxyphenyl)pteridine) lacks the 7-amino substituent present in triamterene (2,4,7-triamino-6-phenylpteridine) and 4-methoxytriamterene (2,4,7-triamino-6-(p-methoxyphenyl)pteridine, CAS 5113-30-4). The Weinstock SAR studies demonstrated that the 7-amino group is a critical pharmacophoric element for diuretic activity in the pteridine class; 2,4-diamino-6-phenylpteridines lacking the 7-amino group showed no significant diuretic activity, while 2,4,7-triamino-6-phenylpteridines exhibited potent potassium-sparing diuretic effects [1][2]. This structural difference redirects the target compound away from ion channel pharmacology and toward folate pathway enzyme inhibition (DHFR/PTR1), making it analytically distinct for enzymology and inhibitor screening applications.

pteridine SAR DHFR inhibitor design diuretic selectivity

Hydrochloride Salt Form: Aqueous Solubility Advantage for Assay Reproducibility

The target compound is supplied as the hydrochloride salt (CAS 192587-18-1, MW 319.753 g/mol), whereas many comparative 2,4-diaminopteridine derivatives in the research literature are prepared and tested as free bases. The hydrochloride salt form enhances aqueous solubility, which is a critical parameter for achieving consistent compound dissolution in biochemical assay buffers . The patent CA1110543A explicitly notes that the related 2,4,7-triamino-6-(p-hydroxyphenyl)-pteridine showed improved water solubility in its physiologically compatible salt form compared with triamterene (free base), and that the p-methoxyphenyl analog can be similarly formulated [1]. While solubility values for the specific free base vs. hydrochloride salt are not published in a head-to-head comparison for this exact compound, the general principle that hydrochloride salt formation improves aqueous solubility of lipophilic pteridines is well established in pharmaceutical salt screening.

compound formulation aqueous solubility assay development

6-Position para-Methoxyphenyl Substituent: Electronic Differentiation from Unsubstituted Phenyl and 7-Amino Analogs

The para-methoxy (-OCH3) substituent on the 6-phenyl ring introduces an electron-donating effect (Hammett σp = -0.27) that is absent in the unsubstituted phenyl analog (2,4-diamino-6-phenylpteridine) and in triamterene. In studies of 2,4-diaminopteridine DHFR inhibitors, the electronic character of 6-position substituents has been shown to modulate inhibitor potency and species selectivity [1]. The Rosowsky 1997 series demonstrated that 2,4-diamino-6-substituted pteridines with lipophilic groups at the 6-position can achieve differential inhibition across Pneumocystis carinii, Toxoplasma gondii, and mammalian DHFR enzymes, with IC50 values varying from sub-micromolar to >100 μM depending on the specific 6-substituent [1]. The para-methoxy group provides a distinct electronic profile compared to the unsubstituted phenyl or chloro-substituted analogs previously studied, offering a unique tool for probing electronic contributions to DHFR active-site binding.

electronic effects DHFR binding pteridine SAR

Predicted PTR1/DHFR Dual-Target Potential Based on 2,4-Diaminopteridine Scaffold Class Behavior

The 2,4-diaminopteridine scaffold class has demonstrated dual-target inhibitory activity against both dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in trypanosomatid parasites. In the Khalaf et al. (2008) affinity profiling study, 2,4-diaminopteridine derivatives showed activity against LmPTR1, TbPTR1, and TbDHFR, with the lead compound 6a displaying a Ki of 100 nM toward LmPTR1 and optimized analog 6b achieving Ki of 37 nM [1]. Nine compounds from the series showed greater activity against parasite enzymes compared with human enzymes, indicating achievable species selectivity [1]. The target compound (2,4-diamino-6-(p-methoxyphenyl)pteridine) shares the core 2,4-diaminopteridine scaffold with these characterized inhibitors but features a distinct 6-substituent, positioning it as a probe molecule for interrogating how the para-methoxyphenyl group influences PTR1 vs. DHFR selectivity compared to the quinoxaline and diarylamine-bearing analogs in the published series. Note: Direct quantitative PTR1 or DHFR inhibition data (Ki, IC50) for this specific compound have not been identified in the peer-reviewed literature.

pteridine reductase 1 dihydrofolate reductase antiparasitic drug discovery

Optimal Research and Industrial Application Scenarios for 2,4-Diamino-6-(p-methoxyphenyl)pteridine Hydrochloride


DHFR/PTR1 Enzyme Selectivity Profiling in Antiparasitic Drug Discovery

Researchers screening for selective inhibitors of trypanosomatid DHFR and PTR1 enzymes can employ this compound as a 2,4-diaminopteridine scaffold probe. The absence of a 7-amino substituent eliminates confounding diuretic pharmacology, while the para-methoxyphenyl group at position 6 provides a distinct electronic profile for SAR exploration [1]. The compound fills a gap in existing 2,4-diaminopteridine SAR matrices by providing an electron-donating 6-substituent without the 7-amino group that characterizes triamterene-class analogs [1]. The hydrochloride salt form ensures reliable aqueous dissolution for reproducible enzyme assay conditions.

Scaffold Development for Immunosuppressive Pteridine Derivatives

Patents covering trisubstituted and tetrasubstituted pteridine derivatives with immunosuppressive activity (WO2000039129A1) establish the relevance of 2,4-diaminopteridine scaffolds bearing aryl substituents for autoimmune and transplant rejection indications [2]. This compound can serve as a synthetic intermediate or reference standard in medicinal chemistry programs developing next-generation immunosuppressive pteridines, where modulation of the 6-position substituent is a key diversification strategy [2].

In Vitro Antiproliferative Screening in Cancer Cell Line Panels

As a 2,4-diaminopteridine DHFR inhibitor analog, this compound can be included in antiproliferative screening panels against cancer cell lines where DHFR inhibition is a validated therapeutic mechanism [3]. The para-methoxyphenyl substituent may confer differential cellular permeability or intracellular retention compared to more polar pteridine analogs, warranting comparative evaluation alongside methotrexate and other clinical antifolates [3]. The hydrochloride salt facilitates preparation of consistent dosing solutions for cell-based assays.

Reference Compound for Analytical Method Development and Purity Testing

The well-defined molecular structure (C13H12N6O free base, C13H14ClN7O hydrochloride salt) and commercial availability make this compound suitable as a reference standard for HPLC, LC-MS, and NMR method development in pteridine analysis . Its distinct retention time and spectral characteristics relative to triamterene, methotrexate, and other pteridine drugs enable its use as an internal standard or system suitability test compound in analytical workflows for pharmaceutical quality control and environmental monitoring of pteridine-based pharmaceuticals .

Quote Request

Request a Quote for 2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.